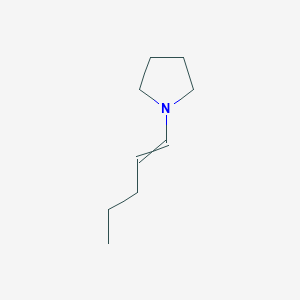
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide is a chemical compound that has been widely studied for its potential applications in scientific research. The synthesis method of this compound involves the reaction of 1,3-dimethyl-5-phenyl-2-pyrazoline with N-methyl-3-phenylacrylamide.
Mécanisme D'action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes by binding to their active sites. It has also been shown to have fluorescent properties that may be useful for detecting metal ions.
Biochemical and Physiological Effects:
This compound has been shown to have inhibitory effects on certain enzymes such as acetylcholinesterase. It has also been shown to have fluorescent properties that may be useful for detecting metal ions. However, the biochemical and physiological effects of this compound are not well understood and require further study.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide in lab experiments include its potential use as an inhibitor of certain enzymes and as a fluorescent probe for the detection of metal ions. However, its limitations include the need for further study to fully understand its mechanism of action and its potential side effects.
Orientations Futures
For the study of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide include further investigation of its potential applications as an inhibitor of enzymes and as a fluorescent probe for the detection of metal ions. Additionally, further study is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis method of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide involves the reaction of 1,3-dimethyl-5-phenyl-2-pyrazoline with N-methyl-3-phenylacrylamide. The reaction is catalyzed by a base such as triethylamine, and the product is obtained by column chromatography. The yield of the product is typically around 50-60%.
Applications De Recherche Scientifique
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Formule moléculaire |
C21H21N3O2 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
(E)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H21N3O2/c1-16-20(21(26)24(23(16)3)18-12-8-5-9-13-18)22(2)19(25)15-14-17-10-6-4-7-11-17/h4-15H,1-3H3/b15-14+ |
Clé InChI |
KPNFAOBGLSSDKU-CCEZHUSRSA-N |
SMILES isomérique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C=CC3=CC=CC=C3 |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)

![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)

![ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)

![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)
![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)
